pvs protein
Description
The PVS protein refers to the coat protein (CP) of Potato Virus S (PVS), a member of the Carlavirus genus. This protein is critical for viral encapsidation, systemic movement within host plants, and transmission by aphid vectors . The PVS CP gene encodes a ~34 kDa protein composed of approximately 300 amino acids. Structural studies indicate that the CP forms a helical capsid, protecting the viral RNA genome. Phylogenetic analyses of PVS CP sequences have revealed strain-specific variations, with clades corresponding to geographic distributions (e.g., Chinese isolates vs. global variants) . The CP’s amino acid sequence variability is exploited for molecular diagnostics, such as RT-PCR and nucleic acid hybridization, enabling sensitive detection of PVS in potato crops .
Properties
CAS No. |
147205-41-2 |
|---|---|
Molecular Formula |
C12H18ClNO2.C4H6O6 |
Synonyms |
pvs protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Viral Coat Proteins
Structural and Functional Comparisons
PVS CP shares functional roles with other plant viral coat proteins, such as those from Potato Virus Y (PVY, Potyvirus) and Potato Leafroll Virus (PLRV, Polerovirus). Key similarities and differences include:
| Feature | PVS CP | PVY CP | PLRV CP |
|---|---|---|---|
| Molecular Weight | ~34 kDa | ~30 kDa | ~23 kDa |
| Genome Association | Binds ssRNA | Binds ssRNA | Binds ssRNA |
| Variability (Wu-Kabat) | High in N-terminal region | Moderate, conserved core | Low, highly conserved |
| Role in Transmission | Aphid-dependent | Aphid-dependent | Aphid-dependent (persistent) |
| Immune Evasion | Limited epitope conservation | High variability in epitopes | Shields via CP-readthrough |
- PVY CP : Exhibits higher sequence variability, particularly in the N-terminal region, which influences host range and symptom severity. Unlike PVS, PVY CP contains a conserved "DAG" motif critical for aphid transmission .
- PLRV CP : Forms icosahedral capsids and associates with a readthrough domain (RTD) that mediates persistent aphid transmission. PLRV CP is more conserved than PVS CP, likely due to stricter structural constraints .
Variability Metrics
Using the Protein Variability Server (PVS) , PVS CP’s sequence variability was quantified using Shannon entropy, Simpson’s diversity index, and Wu-Kabat variability coefficients. Compared to PVY and PLRV:
- Shannon Entropy: PVS CP shows moderate variability (mean entropy = 1.2), lower than PVY (mean = 1.8) but higher than PLRV (mean = 0.7).
- Conserved Epitopes : PVS CP contains fewer conserved regions than PLRV, complicating vaccine design. Only 15% of PVS CP residues are invariant across isolates, versus 40% in PLRV .
Key Research Findings
Structural Insights
- 3D Variability Mapping : PVS server analysis mapped high-variability regions to surface-exposed loops, suggesting immune evasion strategies. In contrast, conserved residues cluster in RNA-binding domains .
Functional Divergence from Papillomavirus Proteins
While unrelated taxonomically, PVS CP contrasts sharply with papillomavirus (PV) proteins like E1, E2, and L1:
- L1 (Papillomavirus): Forms non-enveloped icosahedral capsids, with >70% sequence conservation across types. L1’s stability enables virus-like particle (VLP) vaccines, a feature absent in PVS CP due to its variability .
- E1/E2 (Papillomavirus) : DNA replication proteins with ATPase/helicase activity. Unlike PVS CP, these proteins are highly conserved (>80% similarity within genera) and lack immune evasion roles .
Q & A
How do researchers select appropriate variability metrics (e.g., Shannon Entropy vs. Wu-Kabat Coefficient) for PVS-based protein sequence analysis?
Level: Basic
Methodological Answer:
The choice of variability metrics in PVS depends on the research objective and alignment characteristics. The Shannon Entropy quantifies diversity across all residues in a position, making it suitable for detecting moderate variability in large MSAs. The Simpson Diversity Index emphasizes dominant residues, useful for identifying highly conserved sites. The Wu-Kabat Coefficient highlights extreme variability but scales with alignment size, making it less reliable for large datasets. For example, Wu-Kabat effectively identifies hypervariable regions in immunoglobulins but underestimates variability in alignments with >100 sequences . Consensus-based studies often use Shannon with a default threshold of 1.0, while vaccine design may prioritize Wu-Kabat for epitope masking .
What experimental validation strategies are recommended for conserved epitopes identified through PVS and RANKPEP integration?
Level: Advanced
Methodological Answer:
Predicted conserved T-cell epitopes from PVS-masked sequences require validation via:
- In vitro binding assays (e.g., MHC tetramer staining) to confirm HLA affinity.
- Proteasomal cleavage assays to verify processing of masked sequences.
- In vivo immunogenicity testing in model organisms, as demonstrated for HIV-1 gp120 epitopes like KLTPLCVTL . For B-cell epitopes, structural validation (e.g., cryo-EM) is critical to confirm solvent accessibility of conserved fragments mapped onto 3D models .
How should researchers resolve contradictions between variability predictions from different metrics in PVS output?
Level: Advanced
Methodological Answer:
Contradictions arise due to metric-specific biases. For instance, Wu-Kabat may flag a residue as variable while Shannon indicates conservation. To resolve this:
- Cross-reference with 3D structural mapping to assess functional relevance (e.g., surface-exposed vs. buried residues).
- Validate using phylogenetic subfamily analysis to detect clade-specific conservation patterns.
- Prioritize metrics aligned with study goals: Shannon for broad conservation, Wu-Kabat for antigenic escape regions .
What are the critical considerations for designing a multiple sequence alignment (MSA) to ensure reliable PVS variability calculations?
Level: Basic
Methodological Answer:
- Alignment Quality: Use tools like MUSCLE or T-COFFEE to minimize gaps and misalignments, which skew variability scores .
- Sequence Diversity: Include representative clades (e.g., HIV-1 subtypes A–D) to avoid sampling bias.
- Reference Sequence Choice: Opt for a consensus sequence for epitope discovery or a well-characterized reference (e.g., HIV-1 HXB2) for structural studies .
How does PVS facilitate structural-functional analysis of variable regions in pathogen surface proteins?
Level: Advanced
Methodological Answer:
PVS maps variability onto 3D structures using B-factor substitution in PDB files, visualized via Jmol. For example, in HIV-1 gp120, variable loops (V1/V2) appear red (high variability), while conserved CD4-binding sites are blue. Researchers overlay this with solvent accessibility data to distinguish functional variability (e.g., immune evasion) from structural noise . This approach identified the conserved, surface-exposed fragment ITQACPKVSF in gp120 as a vaccine target .
What are the limitations of using consensus sequences as reference in PVS for epitope conservation studies?
Level: Advanced
Methodological Answer:
Consensus sequences may not represent circulating variants, leading to false conservation. For example, a fragment conserved in the consensus might be absent in 30% of field isolates. Mitigation strategies include:
- Subfamily-specific analysis (e.g., HIV-1 clade C vs. B).
- Weighted consensus incorporating regional prevalence data.
- Validation against population-wide sequencing databases like Los Alamos HIV Sequence Database .
How can PVS improve the identification of cross-reactive B-cell epitopes in highly variable viral proteins?
Level: Advanced
Methodological Answer:
PVS identifies conserved linear fragments (≥6 residues) and maps them to solvent-accessible regions in 3D structures. For example, in HIV-1 gp41, fragment 5 (ELDKWA) matched the conserved epitope of broadly neutralizing antibody 2F5. Researchers prioritize fragments with:
- Low variability scores (Shannon <1.0).
- Surface exposure confirmed via PyMOL.
- Structural rigidity (e.g., α-helices over loops) to enhance antibody binding .
What computational pipelines integrate PVS output with downstream epitope prediction tools?
Level: Basic
Methodological Answer:
PVS outputs variability-masked sequences in FASTA format, directly compatible with RANKPEP for T-cell epitope prediction. For B-cell epitopes, use BepiPred-3.0 after structural mapping. A typical workflow:
Generate MSA with MUSCLE.
Run PVS with Shannon threshold = 1.0.
Submit masked sequence to RANKPEP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
